Navigating the Physicochemical Landscape of 2-Chloro-5-isopropylaniline: A Technical Guide for Researchers
Navigating the Physicochemical Landscape of 2-Chloro-5-isopropylaniline: A Technical Guide for Researchers
For Immediate Release
Introduction to 2-Chloro-5-isopropylaniline
2-Chloro-5-isopropylaniline, with the chemical formula C₉H₁₂ClN, is an aromatic amine that presents a unique combination of functional groups: a chlorine atom, an isopropyl group, and an amino group attached to a benzene ring. This specific substitution pattern makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The presence of the chloro and isopropyl groups influences the molecule's lipophilicity and electronic properties, which are critical parameters in the design of bioactive compounds.
Physicochemical Properties: An Inferential Analysis
As of the latest literature review, experimentally determined melting and boiling points for 2-Chloro-5-isopropylaniline are not publicly documented. However, we can estimate its physical state and thermal properties by comparing them with those of its isomers and other structurally similar anilines.
Table 1: Physicochemical Data of 2-Chloro-5-isopropylaniline and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical Form |
| 2-Chloro-5-isopropylaniline | 1093657-08-9 | C₉H₁₂ClN | 169.65 | Not Available | Not Available | Not Available |
| 2-Isopropylaniline | 643-28-7 | C₉H₁₃N | 135.21 | Not Available | 112-113 (18 mmHg)[1] | Liquid |
| 2-Chloro-4-isopropylaniline | 76842-16-5 | C₉H₁₂ClN | 169.65 | Not Available | Not Available | Liquid |
| 2-Chloro-N-isopropylaniline | 78235-07-1 | C₉H₁₂ClN | 169.65 | Not Available | Not Available | Liquid[2] |
Based on the data from its isomers, it is reasonable to infer that 2-Chloro-5-isopropylaniline is likely a liquid at room temperature. The presence of the polar amino and chloro groups may lead to a higher boiling point compared to non-halogenated analogs.
Below is a diagram illustrating the general workflow for determining the physical properties of a novel compound like 2-Chloro-5-isopropylaniline.
Caption: Workflow for the determination of physicochemical properties.
Synthesis and Characterization
The synthesis of chloro-anilines often involves the chlorination of the corresponding aniline or the reduction of a nitro-substituted precursor. For instance, a general approach could involve the nitration of an isopropylbenzene derivative, followed by chlorination and subsequent reduction of the nitro group to an amine.
Experimental Protocol: Hypothetical Synthesis and Purification
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Nitration: React isopropylbenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring.
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Chlorination: Introduce a chlorine atom at the desired position using a suitable chlorinating agent (e.g., N-chlorosuccinimide).
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Reduction: Reduce the nitro group to an amine using a reducing agent such as iron powder in the presence of an acid[3].
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Purification: The crude product would then be purified using techniques like vacuum distillation or column chromatography to obtain pure 2-Chloro-5-isopropylaniline.
The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Role in Drug Discovery and Medicinal Chemistry
Substituted anilines are pivotal structural motifs in a vast array of pharmaceuticals. The incorporation of a chlorine atom can significantly enhance the biological activity of a molecule by modulating its electronic properties, metabolic stability, and binding affinity to target proteins. Chloro-containing compounds are found in over 250 FDA-approved drugs[4].
The 2-chloro-5-isopropylaniline scaffold can serve as a starting point for the synthesis of inhibitors for various enzymes and receptors implicated in diseases. Its derivatives have the potential to be explored as kinase inhibitors, which are a cornerstone of modern oncology. The isopropyl group can provide beneficial steric interactions within the binding pockets of target proteins, while the chloro and amino groups offer sites for further chemical modification to optimize pharmacological properties. The diverse applications of heterocyclic compounds, often synthesized from aniline derivatives, in medicinal chemistry highlight the potential of this molecule.
Caption: Role of 2-Chloro-5-isopropylaniline in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-5-isopropylaniline is not widely available, the GHS classification provided by PubChem indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation[5]. General safety precautions for handling substituted anilines should be strictly followed.
General Handling Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood[6].
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Personal Protective Equipment (PPE):
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][8].
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[9].
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Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention[6][9].
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[9].
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
Conclusion
2-Chloro-5-isopropylaniline is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While a complete physicochemical profile, including its melting and boiling points, is yet to be established in the public domain, this guide provides a framework for its safe handling and informed use in research and development. The data from related isomers suggest it is likely a liquid at ambient temperature. As with any compound with limited published data, all handling and experimental procedures should be conducted with a high degree of caution, adhering to stringent safety protocols. Further research to fully characterize this compound is warranted and will be of great value to the scientific community.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
- 2. Aniline, 2-chloro-n-isopropyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(propan-2-yl)aniline | C9H12ClN | CID 58885093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. opcw.org [opcw.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
